1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene
Overview
Description
1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by a benzene ring substituted with a bromine atom and a complex ethoxyphenoxyethoxy side chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves electrophilic aromatic substitution reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Etherification: The ethoxy groups can participate in further etherification reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The bromine atom and the ethoxyphenoxyethoxy side chain play crucial roles in its reactivity and interaction with other molecules. The compound can form intermediates that participate in various chemical pathways, leading to the formation of desired products .
Comparison with Similar Compounds
1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene can be compared with other bromobenzenes and ethoxy-substituted benzene derivatives. Similar compounds include:
1-Bromo-4-ethoxybenzene: A simpler structure with a single ethoxy group.
1-Bromo-2-ethoxybenzene: Another variant with the ethoxy group in a different position.
1-Bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene: A compound with a similar side chain but different substitution pattern .
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications.
Properties
IUPAC Name |
1-bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4/c1-2-21-16-6-8-17(9-7-16)22-12-10-20-11-13-23-18-5-3-4-15(19)14-18/h3-9,14H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAPZMFCKDPGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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